molecular formula C12H20BN3O B14480637 N-[Bis(dimethylamino)boranyl]-N-phenylacetamide CAS No. 65767-75-1

N-[Bis(dimethylamino)boranyl]-N-phenylacetamide

Cat. No.: B14480637
CAS No.: 65767-75-1
M. Wt: 233.12 g/mol
InChI Key: BIAWCCHMFLXSBH-UHFFFAOYSA-N
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Description

N-[Bis(dimethylamino)boranyl]-N-phenylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of boron, nitrogen, and phenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Bis(dimethylamino)boranyl]-N-phenylacetamide typically involves the reaction of dimethylamine with boron-containing precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent choice, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced monitoring techniques can help optimize the reaction conditions and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-[Bis(dimethylamino)boranyl]-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen bonds.

    Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation and the stability of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce boranes. Substitution reactions can result in the formation of various substituted boron compounds.

Scientific Research Applications

N-[Bis(dimethylamino)boranyl]-N-phenylacetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.

    Medicine: The compound is being investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment.

    Industry: this compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of N-[Bis(dimethylamino)boranyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, such as proteins and nucleic acids, through coordination bonds with boron. These interactions can modulate the activity of the target molecules and influence cellular processes.

Comparison with Similar Compounds

N-[Bis(dimethylamino)boranyl]-N-phenylacetamide can be compared with other boron-containing compounds, such as:

    Tris(dimethylamino)borane: Similar in structure but lacks the phenylacetamide group.

    Boronic acids: Contain boron-oxygen bonds instead of boron-nitrogen bonds.

    Boranes: Feature boron-hydrogen bonds and are often used as reducing agents.

Properties

CAS No.

65767-75-1

Molecular Formula

C12H20BN3O

Molecular Weight

233.12 g/mol

IUPAC Name

N-[bis(dimethylamino)boranyl]-N-phenylacetamide

InChI

InChI=1S/C12H20BN3O/c1-11(17)16(12-9-7-6-8-10-12)13(14(2)3)15(4)5/h6-10H,1-5H3

InChI Key

BIAWCCHMFLXSBH-UHFFFAOYSA-N

Canonical SMILES

B(N(C)C)(N(C)C)N(C1=CC=CC=C1)C(=O)C

Origin of Product

United States

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